molecular formula C12H11NO3 B11642758 (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Cat. No.: B11642758
M. Wt: 217.22 g/mol
InChI Key: WCVBPLSMUZZOOE-JXMROGBWSA-N
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Description

(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of isoxazoles, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one typically involves the condensation of 2-methoxybenzaldehyde with 3-methylisoxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

(4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-(2-methoxybenzylidene)-3-methylisoxazol-5(4H)-one
  • N-(2-methoxybenzylidene)-p-phenetidine
  • N’-(2-methoxybenzylidene)hexadecanohydrazide

Uniqueness

This compound is unique due to its specific structural features, such as the methoxybenzylidene moiety and the isoxazole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(4E)-4-[(2-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-8-10(12(14)16-13-8)7-9-5-3-4-6-11(9)15-2/h3-7H,1-2H3/b10-7+

InChI Key

WCVBPLSMUZZOOE-JXMROGBWSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=CC=C2OC

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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